2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
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Description
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction (XRD) and theoretical calculations (DFT) made in the gas and solid phase of the molecule . The geometric parameters from both investigation techniques are quite compatible .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures, such as those containing tolyl groups, are often involved in reactions like Williamson etherification .Scientific Research Applications
Antifungal Activities
Imidazole derivatives, including compounds structurally similar to 2-(allylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, have been found to exhibit significant antifungal activities. For example, studies have shown that p-tolyl compounds demonstrate comparable activity to established antifungal agents like butoconazole (Takeuchi, Kawabe, & Hamada, 1991).
Anti-inflammatory and Analgesic Properties
Research indicates that some 1H-imidazole derivatives have potential as anti-inflammatory and analgesic agents. These compounds have shown effectiveness in various assays, with some analogs being more potent than known drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).
Antioxidant Efficiency
Certain imidazole derivatives have been evaluated for their antioxidant properties. These studies involve examining their capacity to inhibit peroxidation in different systems, comparing their efficiency and regenerability with known antioxidants like alpha-tocopherol (Kumar et al., 2007).
Antibacterial Activity
Some novel imidazole derivatives have been found to exhibit antibacterial activity against various strains of bacteria, both Gram-positive and Gram-negative. These compounds have shown significant sensitivity and inhibitory activity in experimental settings (Smitha et al., 2018).
Properties
IUPAC Name |
5-(4-methylphenyl)-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c1-3-12-27-19-24-13-18(15-6-4-14(2)5-7-15)25(19)16-8-10-17(11-9-16)26-20(21,22)23/h3-11,13H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCYKZMQWJDISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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